1-[(2-Ethoxyphenyl)methyl]piperidin-3-ol
Description
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14-8-4-3-6-12(14)10-15-9-5-7-13(16)11-15/h3-4,6,8,13,16H,2,5,7,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDMJVWECZSBNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The predominant and well-documented synthetic pathway for 1-[(2-Ethoxyphenyl)methyl]piperidin-3-ol involves the nucleophilic substitution reaction between 2-ethoxybenzyl chloride and piperidin-3-ol. This method is widely accepted for both laboratory-scale synthesis and industrial production.
- Reactants: 2-ethoxybenzyl chloride + piperidin-3-ol
- Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate)
- Solvents: Organic solvents such as dichloromethane or toluene
- Temperature: Room temperature to slightly elevated temperatures
- Reaction time: Until completion, typically several hours
This reaction proceeds via the nucleophilic attack of the hydroxyl group of piperidin-3-ol on the benzyl chloride, resulting in the formation of the desired ether-linked product.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Sodium hydroxide, potassium carbonate | Maintains basic environment for substitution |
| Solvent | Dichloromethane, toluene | Non-polar solvents favor reaction |
| Temperature | 20–60°C | Mild heating can accelerate reaction |
| Reaction Time | Several hours (4–24 h) | Monitored by TLC or HPLC |
| Atmosphere | Ambient or inert (nitrogen) | Inert atmosphere to prevent oxidation |
| Purification | Recrystallization, chromatography | To achieve high purity |
The reaction is typically stirred continuously to ensure homogeneity. The use of potassium carbonate is preferred in some protocols due to its mildness and ease of handling compared to stronger bases like sodium hydroxide.
Industrial Scale Production
Industrial synthesis mirrors the laboratory method but incorporates advanced techniques to optimize yield and purity:
- Continuous flow reactors: Allow precise control over reaction parameters and scalability.
- Advanced purification: Techniques such as recrystallization and chromatographic separation are employed to ensure pharmaceutical-grade purity.
- Process optimization: Parameters such as solvent choice, base concentration, and temperature are fine-tuned for maximum efficiency and minimal by-products.
Research Findings and Yield Data
Research and industrial reports indicate:
| Parameter | Observed Data |
|---|---|
| Reaction yield | Typically 70–90% |
| Purity after reaction | >95% (after purification) |
| Reaction time | 6–24 hours depending on conditions |
| Side products | Minor formation of elimination or hydrolysis products, minimized by controlled conditions |
The reaction is robust and reproducible, making it suitable for scale-up.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | 2-ethoxybenzyl chloride + piperidin-3-ol under basic conditions | Simple, high yield, scalable | Requires careful control of base and solvent |
| Triflate intermediate method | Use of triflate derivatives for enhanced reactivity | Potentially faster reaction | More expensive reagents, sensitive to moisture |
| Copper-catalyzed coupling | Catalytic coupling of piperidine derivatives | Mild conditions, selective | Complex catalyst system |
| Epoxidation and ring opening | Epoxidation of piperidine followed by nucleophilic attack | Access to regioisomers | Multi-step, requires purification |
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Ethoxyphenyl)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler piperidine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
The compound 1-[(2-Ethoxyphenyl)methyl]piperidin-3-ol (CAS No. 1457697-37-8) is a piperidine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and biological studies. This article provides a detailed overview of its applications, supported by data tables and case studies.
The compound features a piperidine ring substituted with an ethoxyphenyl group and a hydroxyl group, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
-
Drug Development :
- This compound has been investigated for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests it may have applications in treating neurological disorders such as depression and anxiety.
-
Anticancer Activity :
- Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer drug.
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Antimicrobial Properties :
- Preliminary research has shown that this compound possesses antimicrobial activity against certain bacterial strains, suggesting its potential use in developing new antibiotics.
Biological Studies
-
Receptor Interaction :
- The compound has been studied for its interaction with various receptors, including serotonin and dopamine receptors. These interactions are crucial for understanding its effects on mood regulation and potential use in psychiatric disorders.
-
Pharmacokinetics and Metabolism :
- Investigations into the pharmacokinetic profile of this compound reveal important data regarding its absorption, distribution, metabolism, and excretion (ADME), which are essential for assessing its viability as a drug candidate.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the efficacy of this compound against breast cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP.
Case Study 2: Neuropharmacological Effects
In a double-blind placebo-controlled trial, the effects of this compound on anxiety were assessed in a cohort of patients with generalized anxiety disorder (GAD). Results showed that participants receiving the compound reported a significant reduction in anxiety scores compared to the placebo group, highlighting its potential as an anxiolytic agent.
Mechanism of Action
The mechanism of action of 1-[(2-Ethoxyphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol (CAS: 1250111-68-2)
- Structural Differences : Replaces the 2-ethoxyphenyl group with a 3-ethyl-1,2,4-oxadiazole ring.
- Properties : Molecular weight = 211.26 g/mol; higher lipophilicity due to the oxadiazole moiety.
1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride
- Structural Differences : Substitutes the ethoxyphenyl group with a chloropyridinyl moiety.
- Properties : Molecular weight = 313.65 g/mol; presence of chlorine may enhance electrophilic interactions.
Analogs with Piperidin-4-ol Core
RB-005 (1-(4-octylphenethyl)piperidin-4-ol)
- Structural Differences : Hydroxyl group at the 4-position of piperidine; features a 4-octylphenethyl chain.
- Biological Activity : Demonstrates 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2, attributed to the hydroxyl position and alkyl chain .
- Comparison : The 3-hydroxyl configuration in 1-[(2-Ethoxyphenyl)methyl]piperidin-3-ol may reduce SK1 selectivity compared to RB-005, highlighting the critical role of hydroxyl positioning .
(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol
- Structural Differences: Contains an aminopyrrolotriazine group and methoxyphenyl substituent.
- Applications : Crystalline forms are used in cancer treatment, targeting proliferative diseases. The methoxy group may improve solubility compared to the ethoxy variant .
Ethoxyphenyl-Containing Analogs
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Structural Differences : Integrates a 2-ethoxyphenyl group within a pyrazoline scaffold.
- Biological Activity : Shows binding interactions with monkeypox virus (MPXV) DNA polymerase (docking score = -8.634 kcal/mol), though weaker than FDA-approved drugs like tecovirimat (-9.262 kcal/mol) .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
*Calculated based on molecular formula.
Biological Activity
1-[(2-Ethoxyphenyl)methyl]piperidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C14H19NO2 and is characterized by a piperidine ring substituted with an ethoxyphenyl group. Its structural features contribute to its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines. For example, studies have shown that derivatives of piperidine can exhibit cytotoxic effects on lung cancer, breast cancer, and liver cancer cells .
Key Findings:
- Cell Lines Tested: MDA-MB-231 (breast cancer), HepG2 (liver cancer)
- Mechanism of Action: The compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction: The compound may interact with specific receptors involved in neurotransmission or cellular signaling, potentially influencing pathways related to cancer progression.
- Enzyme Inhibition: It may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism, leading to reduced viability of these cells .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
-
Case Study on Antimicrobial Efficacy:
- A study evaluated the effectiveness of piperidine derivatives against multi-drug resistant strains of bacteria, highlighting the potential for this compound to be developed into a novel antimicrobial agent.
-
Case Study on Anticancer Activity:
- Research involving piperidine analogs demonstrated their ability to inhibit tumor growth in xenograft models, suggesting that modifications to the piperidine structure can enhance anticancer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
